Cas no 1997650-29-9 (2-fluoro-2-(1,2-thiazol-4-yl)acetic acid)
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid
- EN300-1139285
- 1997650-29-9
-
- Inchi: 1S/C5H4FNO2S/c6-4(5(8)9)3-1-7-10-2-3/h1-2,4H,(H,8,9)
- InChI Key: CSSBYNIWHYGYDM-UHFFFAOYSA-N
- SMILES: S1C=C(C=N1)C(C(=O)O)F
Computed Properties
- Exact Mass: 160.99467771g/mol
- Monoisotopic Mass: 160.99467771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 78.4Ų
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1139285-1.0g |
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid |
1997650-29-9 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1139285-0.05g |
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid |
1997650-29-9 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1139285-0.1g |
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid |
1997650-29-9 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
| Enamine | EN300-1139285-0.25g |
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid |
1997650-29-9 | 95% | 0.25g |
$1235.0 | 2023-10-26 | |
| Enamine | EN300-1139285-0.5g |
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid |
1997650-29-9 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
| Enamine | EN300-1139285-1g |
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid |
1997650-29-9 | 95% | 1g |
$1343.0 | 2023-10-26 | |
| Enamine | EN300-1139285-2.5g |
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid |
1997650-29-9 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
| Enamine | EN300-1139285-5g |
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid |
1997650-29-9 | 95% | 5g |
$3894.0 | 2023-10-26 | |
| Enamine | EN300-1139285-10g |
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid |
1997650-29-9 | 95% | 10g |
$5774.0 | 2023-10-26 |
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid
Introduction to 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid (CAS No. 1997650-29-9)
2-fluoro-2-(1,2-thiazol-4-yl)acetic acid, identified by its CAS number 1997650-29-9, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of thiazole derivatives, which are known for their broad spectrum of biological activities and utility in drug development. The structural features of 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid, particularly the presence of a fluorine atom and a thiazole ring, contribute to its unique chemical properties and potential therapeutic applications.
The synthesis of 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid involves a series of carefully orchestrated chemical reactions that highlight the importance of precision in organic synthesis. The introduction of the fluorine atom at the 2-position of the acetic acid moiety enhances the compound's metabolic stability and binding affinity to biological targets. Additionally, the thiazole ring provides a versatile scaffold for further functionalization, enabling the development of novel derivatives with enhanced pharmacological properties.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate enzyme activity and receptor binding. 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid has been studied for its potential role in inhibiting various enzymes and receptors involved in inflammatory and metabolic diseases. Preliminary studies have suggested that this compound may exhibit anti-inflammatory effects by targeting key signaling pathways such as NF-κB and MAPK. Furthermore, its ability to interact with specific amino acid residues in protein targets makes it a promising candidate for the development of targeted therapies.
The pharmacokinetic profile of 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid is another critical aspect that has been extensively evaluated. The fluorine atom enhances the compound's lipophilicity, which can improve its absorption and distribution across biological membranes. Additionally, the thiazole ring contributes to its stability in biological systems, allowing for prolonged half-life and sustained therapeutic effects. These properties make it an attractive candidate for oral administration and long-term treatment regimens.
One of the most compelling aspects of 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid is its potential in oncology research. Thiazole derivatives have been shown to exhibit antitumor activity by inhibiting key enzymes involved in cell proliferation and survival. Studies have demonstrated that this compound can selectively target cancer cells while minimizing toxicity to healthy cells. The fluorine atom further enhances its efficacy by improving its ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors and other central nervous system disorders.
The development of new drug candidates often involves extensive computational modeling and molecular docking studies to predict their interactions with biological targets. In the case of 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid, computational studies have revealed that it can bind effectively to various enzymes and receptors involved in inflammation, metabolism, and cancer progression. These findings provide valuable insights into its mechanism of action and help guide further optimization efforts.
The synthetic pathways for producing 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid have been refined over time to improve yield and purity. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to enhance efficiency and scalability. These advancements not only facilitate the production of this compound but also open up possibilities for synthesizing related derivatives with tailored pharmacological properties.
The safety profile of 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid has been thoroughly evaluated through preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further research is needed to fully understand its long-term safety implications. Clinical trials are currently underway to assess its efficacy and safety in human patients suffering from various diseases.
The impact of fluorinated compounds on drug development cannot be overstated. The unique properties of fluorine atoms make them invaluable in enhancing drug efficacy, stability, and bioavailability. 2-fluoro-2-(1,2-thiazol-4-yl)acetic acid exemplifies this trend by combining the benefits of fluorination with the versatility of thiazole derivatives. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.
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